4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two oxadiazole rings and a dinitrophenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine to form 3,5-dinitrophenylhydrazine. This intermediate is then reacted with cyanogen bromide to produce the desired oxadiazole compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Chemical Reactions Analysis
4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds include 3-(3,5-Dinitrophenyl)-5-amino-1,2,4-oxadiazole and other dinitrophenyl derivatives. Compared to these compounds, 4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine exhibits unique reactivity due to the presence of two oxadiazole rings, which enhance its stability and reactivity .
Properties
Molecular Formula |
C10H5N7O6 |
---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
4-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H5N7O6/c11-8-7(13-23-14-8)9-12-10(22-15-9)4-1-5(16(18)19)3-6(2-4)17(20)21/h1-3H,(H2,11,14) |
InChI Key |
WSZMULWOVQAKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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